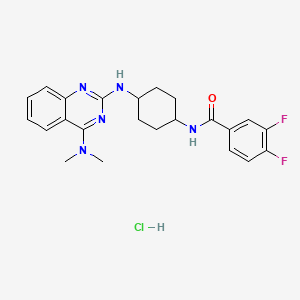

ATC 0175 chlorhydrate

Vue d'ensemble

Description

ATC0175 est un antagoniste puissant, sélectif et actif par voie orale du récepteur de l'hormone concentratrice de mélanine 1 (MCH1R). Il a montré un potentiel significatif dans le traitement de la dépression et de l'anxiété en raison de ses effets anxiolytiques et antidépresseurs chez les modèles animaux . Le composé est connu pour sa forte affinité pour le MCH1R et des affinités supplémentaires pour les récepteurs 5-HT2B et 5-HT1A .

Applications De Recherche Scientifique

L'ATC0175 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur de l'hormone concentratrice de mélanine.

Biologie : Le composé est utilisé pour étudier le rôle du MCH1R dans divers processus physiologiques, notamment la régulation du stress et des émotions.

Médecine : L'ATC0175 a montré un potentiel dans le traitement de la dépression et de l'anxiété, ce qui en fait un composé précieux pour la recherche pharmacologique.

Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant le MCH1R

Mécanisme d'action

L'ATC0175 exerce ses effets en se liant sélectivement au récepteur de l'hormone concentratrice de mélanine 1 (MCH1R) et en l'antagonisant. Ce récepteur est impliqué dans la régulation du stress et des émotions. En bloquant le MCH1R, l'ATC0175 réduit les effets physiologiques de l'hormone concentratrice de mélanine, conduisant à des effets anxiolytiques et antidépresseurs. Le composé a également des affinités pour les récepteurs 5-HT2B et 5-HT1A, ce qui peut contribuer à son profil pharmacologique global .

Mécanisme D'action

Target of Action

ATC 0175 hydrochloride is a potent, selective, and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCH1) . It has been shown to have affinity for 5-HT2B and 5-HT1A receptors with IC50 of 9.66 nM and 16.9 nM respectively .

Mode of Action

ATC 0175 hydrochloride interacts with its primary target, the MCH1 receptor, by acting as a non-peptide antagonist . This means it binds to the receptor and blocks its function, preventing the melanin-concentrating hormone from exerting its effects .

Biochemical Pathways

The melanin-concentrating hormone receptor 1 (MCH1), a member of the G protein-coupled receptor family 1, is an integral plasma membrane protein which binds melanin-concentrating hormone . The protein can inhibit cAMP accumulation and stimulate intracellular calcium flux, and is probably involved in the neuronal regulation of food consumption

Pharmacokinetics

It is known to be an orally active compound , suggesting it is well absorbed in the gastrointestinal tract and likely undergoes distribution throughout the body.

Result of Action

In animal studies, ATC 0175 hydrochloride has been shown to produce both anxiolytic and antidepressant actions , but without sedative or ataxic side effects . This suggests that the compound’s action on the MCH1 receptor and possibly the 5-HT2B and 5-HT1A receptors leads to a reduction in anxiety and depressive behaviors.

Analyse Biochimique

Biochemical Properties

ATC 0175 hydrochloride plays a significant role in biochemical reactions as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH1). It exhibits high affinity for MCH1 with an IC50 value of 13.5 nM . Additionally, ATC 0175 hydrochloride interacts with 5-HT2B and 5-HT1A receptors, displaying IC50 values of 9.66 nM and 16.9 nM, respectively . These interactions suggest that ATC 0175 hydrochloride can modulate various biochemical pathways related to stress and emotion regulation.

Cellular Effects

ATC 0175 hydrochloride influences various cellular processes and functions. It has been shown to exhibit anxiolytic effects in numerous animal models of anxiety, including the elevated plus-maze test, social interaction test, stress-induced hyperthermia, and maternal separation-induced vocalization . Furthermore, ATC 0175 hydrochloride demonstrates antidepressant effects in the forced swimming test by increasing swimming performance without altering climbing behavior . These effects indicate that ATC 0175 hydrochloride can modulate cell signaling pathways and gene expression related to anxiety and depression.

Molecular Mechanism

The molecular mechanism of ATC 0175 hydrochloride involves its action as a noncompetitive antagonist at MCH1 receptors . By binding to these receptors, ATC 0175 hydrochloride inhibits the melanin-concentrating hormone (MCH) from exerting its effects, which include the regulation of stress and emotion . Additionally, ATC 0175 hydrochloride’s affinity for 5-HT2B and 5-HT1A receptors suggests that it may also influence serotonin signaling pathways . This compound’s ability to modulate multiple receptor pathways contributes to its anxiolytic and antidepressant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ATC 0175 hydrochloride have been observed to change over time. The compound exhibits a stable profile with reasonable oral bioavailability and brain penetration . Long-term studies in animal models have shown that ATC 0175 hydrochloride maintains its anxiolytic and antidepressant effects without causing significant side effects . These findings suggest that ATC 0175 hydrochloride is a reliable compound for long-term research applications.

Dosage Effects in Animal Models

The effects of ATC 0175 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits significant anxiolytic and antidepressant effects without affecting spontaneous locomotor activity or impairing motor coordination . At higher doses, ATC 0175 hydrochloride may cause adverse effects, although it has been well-tolerated in repeated toxicity studies in rats . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

ATC 0175 hydrochloride is involved in metabolic pathways related to the melanin-concentrating hormone receptor 1 (MCH1). The compound inhibits cAMP accumulation and stimulates intracellular calcium flux, which are key processes in the regulation of stress and emotion . Additionally, ATC 0175 hydrochloride’s interactions with 5-HT2B and 5-HT1A receptors suggest that it may also influence serotonin-related metabolic pathways . These interactions contribute to the compound’s overall biochemical and physiological effects.

Transport and Distribution

ATC 0175 hydrochloride is transported and distributed within cells and tissues through its interactions with specific receptors and transporters. The compound’s high affinity for MCH1 receptors allows it to effectively target and modulate these receptors’ activity . Additionally, ATC 0175 hydrochloride’s ability to penetrate the blood-brain barrier ensures its distribution within the central nervous system, where it exerts its anxiolytic and antidepressant effects . These properties make ATC 0175 hydrochloride a valuable tool for studying central nervous system disorders.

Subcellular Localization

The subcellular localization of ATC 0175 hydrochloride is primarily associated with its target receptors, MCH1, 5-HT2B, and 5-HT1A . By binding to these receptors, ATC 0175 hydrochloride can modulate their activity and influence downstream signaling pathways. The compound’s ability to localize within specific cellular compartments, such as the plasma membrane and intracellular organelles, further enhances its effectiveness in regulating stress and emotion-related processes . These localization properties contribute to the compound’s overall pharmacological profile.

Méthodes De Préparation

La synthèse de l'ATC0175 implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, le chlorhydrate de N-(cis-4-{[4-(diméthylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle quinazoline : Cela implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le cycle quinazoline.

Préparation du dérivé de la cyclohexylamine : Le dérivé de la cyclohexylamine est préparé par une série de réactions, notamment l'amination et la cyclisation.

Réaction de couplage : Le cycle quinazoline et le dérivé de la cyclohexylamine sont couplés ensemble dans des conditions appropriées pour former le produit final

Analyse Des Réactions Chimiques

L'ATC0175 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : L'ATC0175 peut subir des réactions de substitution, en particulier au niveau du cycle quinazoline et de la partie cyclohexylamine.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

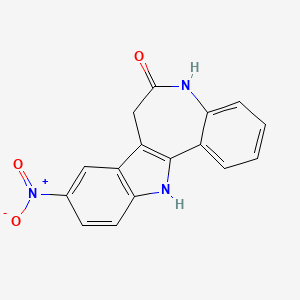

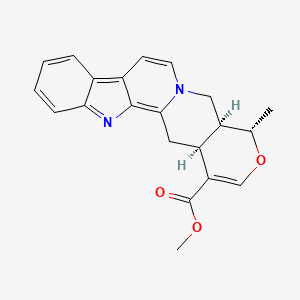

Comparaison Avec Des Composés Similaires

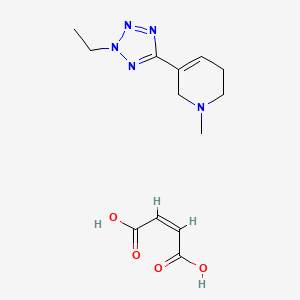

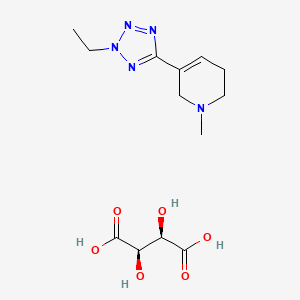

L'ATC0175 est unique parmi les antagonistes du récepteur de l'hormone concentratrice de mélanine en raison de sa forte sélectivité et de son activité par voie orale. Des composés similaires comprennent :

ATC0065 : Un autre antagoniste du MCH1R avec des effets anxiolytiques et antidépresseurs similaires.

Chlorhydrate d'ATC0175 : Une forme de sel de chlorhydrate d'ATC0175 avec des propriétés similaires.

Comparé à ces composés, l'ATC0175 se distingue par sa forte affinité pour le MCH1R et des affinités supplémentaires pour les récepteurs 5-HT2B et 5-HT1A, ce qui en fait un composé polyvalent pour la recherche sur la dépression et les troubles anxieux .

Propriétés

IUPAC Name |

N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F2N5O.ClH/c1-30(2)21-17-5-3-4-6-20(17)28-23(29-21)27-16-10-8-15(9-11-16)26-22(31)14-7-12-18(24)19(25)13-14;/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,26,31)(H,27,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPKFUYSQNNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028549 | |

| Record name | Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510733-97-8 | |

| Record name | ATC-0175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510733978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATC 0175 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATC-0175 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4359628TE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

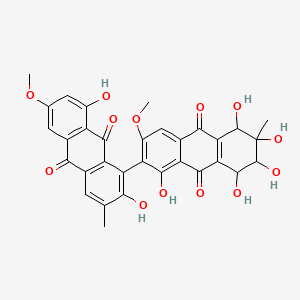

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

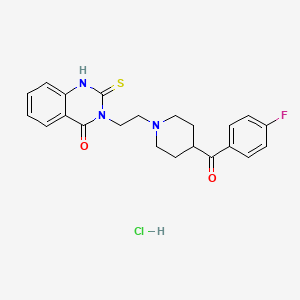

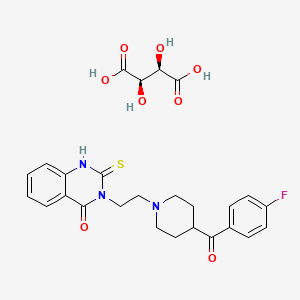

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.